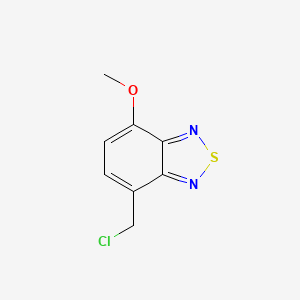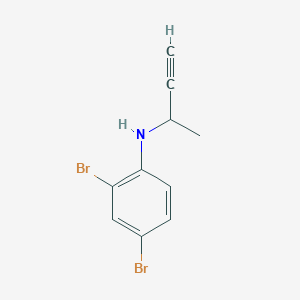![molecular formula C23H16O7 B14374637 2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate CAS No. 90269-80-0](/img/structure/B14374637.png)
2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate is a complex organic compound with a unique structure. This compound is characterized by its cyclopenta[b]anthracene core, which is a polycyclic aromatic hydrocarbon. The presence of acetyl and diacetate groups adds to its chemical diversity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the cyclopenta[b]anthracene core, followed by the introduction of acetyl and diacetate groups. Common reagents used in these reactions include acetic anhydride, acetyl chloride, and various catalysts to facilitate the acetylation and diacetylation processes. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Hydrolysis: The diacetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy derivatives.
Applications De Recherche Scientifique
2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of
Propriétés
Numéro CAS |
90269-80-0 |
|---|---|
Formule moléculaire |
C23H16O7 |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
(2-acetyl-4-acetyloxy-5,10-dioxo-1H-cyclopenta[b]anthracen-11-yl) acetate |
InChI |
InChI=1S/C23H16O7/c1-10(24)13-8-16-17(9-13)23(30-12(3)26)19-18(22(16)29-11(2)25)20(27)14-6-4-5-7-15(14)21(19)28/h4-8H,9H2,1-3H3 |
Clé InChI |
YBWCUZDRTVOPFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C1)C(=C3C(=C2OC(=O)C)C(=O)C4=CC=CC=C4C3=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B14374563.png)

![1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate](/img/structure/B14374570.png)


![S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate](/img/structure/B14374579.png)
![Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol](/img/structure/B14374597.png)

![1-[2-(Ethenyloxy)ethyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14374615.png)




![1-Phenyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14374640.png)
